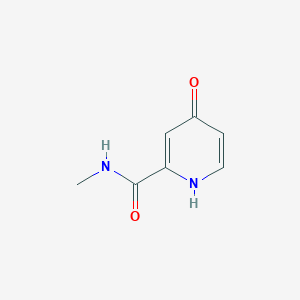

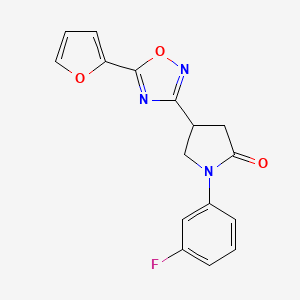

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of Janus kinase (JAK) inhibitors and is known to inhibit the activity of JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors.

科学的研究の応用

Fluorescent Polymers

Research has led to the development of new fluorescent crosslinked aromatic polyamides containing thiophene and furane groups. These polymers exhibit high emission fluorescence due to the crosslinking of vinyl bonds and are potential candidates for heat-sensitive device applications. The fluorescence can be activated or quenched based on thermal processes, highlighting their adaptability in various applications (Sánchez et al., 2015).

Photoluminescence

A study on π-extended fluorene derivatives, including nitro group-containing compounds, has shown these materials possess high fluorescence quantum yields. This property makes them suitable for applications where high visibility and distinct emission colors are required, such as in sensors and light-emitting devices (Kotaka, Konishi, & Mizuno, 2010).

Fluorescence Derivatisation

Another application involves the fluorescence derivatisation of amino acids, using compounds to create strongly fluorescent derivatives. These derivatives have potential applications in biological assays, providing a method to visually track or analyze biological molecules under physiological conditions (Frade et al., 2007).

Synthesis of Disperse Dyes

The synthesis of disperse dyes based on enaminones is another area of application. These dyes have been found to exist in a stable form and are used in the coloring of synthetic fibers. The process involves coupling reactions that yield vibrant colors suitable for industrial applications (Elapasery et al., 2020).

Chemical Synthesis and Catalysis

In chemical synthesis, these compounds serve as precursors for the creation of various organic structures, including pyridine products from reactions with methyl 3-oxobutanoate. Such reactions are foundational in developing new chemical entities that can be further utilized in medicinal chemistry and materials science (O'callaghan et al., 1999).

特性

IUPAC Name |

(Z)-2-cyano-3-(5-nitrothiophen-3-yl)-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c17-10-14(8-13-9-15(19(21)22)23-11-13)16(20)18-7-6-12-4-2-1-3-5-12/h1-5,8-9,11H,6-7H2,(H,18,20)/b14-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSJKTZYDNQWIK-ZSOIEALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CSC(=C2)[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CSC(=C2)[N+](=O)[O-])/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

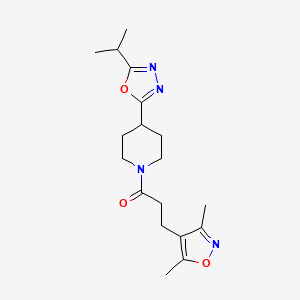

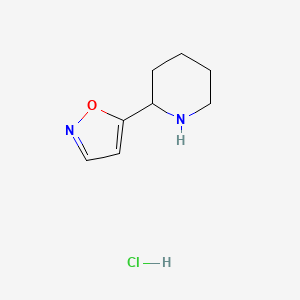

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2415699.png)

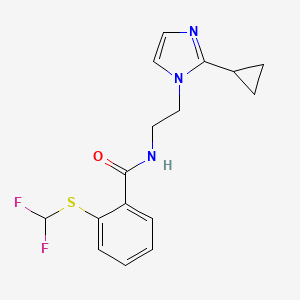

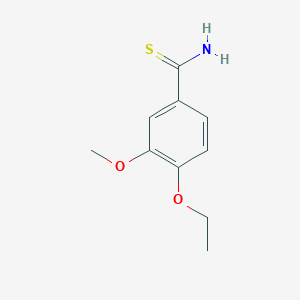

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)

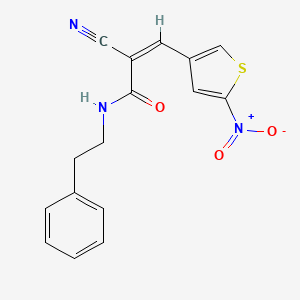

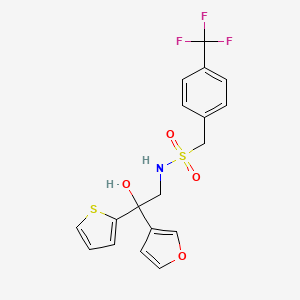

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)

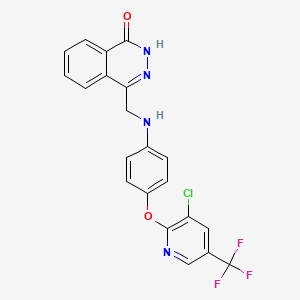

![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)